4-(3,5-Dichlorophenoxy)pyrimidin-2-amine
Overview
Description
4-(3,5-Dichlorophenoxy)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.
Scientific Research Applications
Synthesis and Derivatization
4-(3,5-Dichlorophenoxy)pyrimidin-2-amine and its derivatives have been a focus in the field of chemical synthesis, where it's used as a building block for various complex molecular structures. For instance, the synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from compounds such as 4,6-dichloro-5-formylpyrimidine, primary amines, and aldehydes is a noteworthy application. The cyclization reaction involving an intramolecular amide addition to an iminium intermediate is a key step in these syntheses, demonstrating the compound's utility in forming pyrimidine cores crucial for further derivatization (Xiang et al., 2011).
Chlorination and Nitrogen Functionality
The compound and its related structures play a significant role in studies exploring chlorination and nitrogen functionality in pyrimidin-4-ols. A fascinating aspect of this research involves the chlorination of different pyrimidin-4-ols to yield specific chloro derivatives. The outcomes of these reactions are heavily influenced by the presence of nitrogen functionality and specific substituents, highlighting the compound's importance in understanding and controlling chemical reactions in pyrimidine chemistry (Harnden & Hurst, 1990).
Catalytic Synthesis of Heterocyclic Compounds
In the realm of catalysis, 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine and its analogs have been used to synthesize various heterocyclic compounds, such as pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are synthesized using catalysts like 4-(N,N-dimethylamino)pyridine (DMAP), showcasing the compound's versatility in facilitating the formation of complex molecular structures under various reaction conditions (Khashi et al., 2015).
properties
IUPAC Name |
4-(3,5-dichlorophenoxy)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-6-3-7(12)5-8(4-6)16-9-1-2-14-10(13)15-9/h1-5H,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFQZJJEGHCAON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1OC2=CC(=CC(=C2)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dichlorophenoxy)pyrimidin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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